molecular formula C18H13N3O2S B2627478 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946229-48-7

3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2627478
CAS No.: 946229-48-7
M. Wt: 335.38
InChI Key: IRKFFUUDVZGGNP-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic heterocyclic compound featuring an isoxazole core linked to a 4-(naphthalen-1-yl)thiazole group via a carboxamide bridge. This molecular architecture is characteristic of a class of compounds investigated for their potential in diverse therapeutic areas . Isoxazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their typically low cytotoxicity and broad spectrum of biological activities . Researchers are exploring such compounds for applications including anticancer, immunomodulatory, antimicrobial, and antiviral agents . Specifically, analogs containing the isoxazole-thiazole carboxamide structure have been studied as potent immunomodulating agents, with some acting as leflunomide analogs . The naphthalene substituent on the thiazole ring is a significant hydrophobic pharmacophore that can enhance binding affinity to specific biological targets. While the exact mechanism of action for this specific compound requires further investigation, related isoxazole derivatives have been shown to exert effects through various mechanisms, such as protein kinase inhibition, tubulin inhibition, and induction of apoptosis, which are relevant in oncology research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-9-16(23-21-11)17(22)20-18-19-15(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFFUUDVZGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Construction of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the thiazole and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid like FeBr₃.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents at specific positions on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has shown potential as an anticancer agent. Similar compounds in the thiazole and isoxazole classes have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that thiazole derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Activity
Research indicates that compounds with thiazole and isoxazole moieties exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses . The structural diversity of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide may enhance its efficacy compared to simpler analogs.

Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Chemical Synthesis and Material Science

Synthetic Applications
3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with enhanced biological activities or novel properties .

Material Development
In material science, the compound may be utilized in developing new materials with specific electronic or photonic properties due to its unique chemical structure. Research into isoxazole derivatives has indicated their potential use in organic electronics and photonic devices .

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDemonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting potential for therapeutic development.
Anti-inflammatory PropertiesShowed inhibition of COX enzymes and reduced inflammatory cytokine production in vitro.
Antimicrobial ActivityExhibited activity against various bacterial strains, indicating potential for use in treating infections.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its naphthalene substitution, distinguishing it from related derivatives. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Biological Activity/Application Evidence Source
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () Pyridine ring, methyl group Crystallographic studies (no bioactivity reported)
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (, Compound 25) Nitrophenyl, isoxazole-thioether linkage Anticancer, antiviral applications
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () Nitro-thiazole, phenyl-isoxazole Pharmacological screening (database entry)
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () Dihydroisoxazole, piperidine Antifungal agents for crop protection

Key Observations :

  • Naphthalene vs. Smaller Aromatic Groups : The naphthalene substituent in the target compound may enhance lipophilicity and binding affinity compared to smaller aromatic systems (e.g., phenyl in or pyridine in ). This could influence pharmacokinetic properties such as membrane permeability and metabolic stability.
  • Hybrid Scaffolds : The combination of isoxazole and thiazole rings is a recurring motif in bioactive compounds, with variations in substitution dictating functional roles (e.g., antifungal in vs. antiviral in ) .

Biological Activity

3-Methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of isoxazole, thiazole, and naphthalene moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

The compound's molecular formula is C17H14N3O2SC_{17}H_{14}N_{3}O_{2}S with a molecular weight of 321.4 g/mol. Its structure includes a thiazole ring linked to an isoxazole carboxamide, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H14N3O2SC_{17}H_{14}N_{3}O_{2}S
Molecular Weight321.4 g/mol
CAS Number941868-87-7

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain thiazole derivatives effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting the potential of this compound as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives containing naphthalene and thiazole rings have shown cytotoxic effects against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). For instance, one study reported that modifications on the thiazole ring significantly enhanced anticancer activity against Caco-2 cells, with some compounds achieving over 50% reduction in cell viability .

The following table summarizes the anticancer activity of related compounds:

CompoundCell LineViability Reduction (%)
N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazoleCaco-254.9
Thiazole derivative (R: 4-CN-C₆H₄)A54935.0
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazoleM. tuberculosisHigh inhibitory activity

Anti-inflammatory Activity

The anti-inflammatory properties of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide are also noteworthy. Studies on thiazole derivatives indicate their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A case study focused on a series of thiazole derivatives demonstrated that compounds with naphthalene substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria, underscoring the importance of structural diversity in developing effective antimicrobial agents .
  • Anticancer Potential : Another investigation into substituted thiazole derivatives revealed significant cytotoxicity against Caco-2 cells, with specific modifications leading to improved efficacy compared to baseline compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using polar aprotic solvents like dimethylformamide (DMF) with iodine and triethylamine as catalysts. For example, thiazole-isoxazole hybrids are often synthesized by reacting thiol-containing intermediates with halogenated isoxazole precursors under reflux conditions in acetonitrile or ethanol. Characterization typically involves IR and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as the carboxamide C=O stretch (~1650–1700 cm⁻¹) and isoxazole/thiazole ring vibrations.
  • ¹H/¹³C NMR : Resolves proton environments (e.g., naphthalene aromatic protons, thiazole methyl groups) and carbon backbone connectivity.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    Refer to published spectra of structurally similar compounds for cross-validation .

Q. What solvents and reaction conditions are optimal for coupling isoxazole and thiazole moieties?

  • Methodological Answer :

  • Solvents : Acetonitrile or DMF for polar intermediates; ethanol for final recrystallization.
  • Catalysts : K₂CO₃ or triethylamine to deprotonate thiols and activate nucleophilic substitution.
  • Temperature : Reflux (80–100°C) for 1–3 hours to drive heterocyclic ring closure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) or literature on analogous compounds (e.g., ’s triazole derivatives).
  • 2D NMR Techniques : Use COSY, HSQC, or HMBC to resolve overlapping signals and assign ambiguous protons/carbons.
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for validation .

Q. What strategies improve reaction yields in heterocyclic ring formation for such hybrids?

  • Methodological Answer :

  • Precursor Optimization : Use electron-withdrawing substituents (e.g., nitro groups) to activate thiazole/thiadiazole rings for nucleophilic attack.
  • Catalyst Screening : Test alternatives like DMAP or iodine for cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield compared to conventional heating .

Q. How do substituent electronic effects influence the biological activity of thiazole-isoxazole hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., nitro, methoxy) at the naphthalene or thiazole ring to modulate electron density.
  • Biological Assays : Test modified analogs for antimicrobial, anticancer, or enzyme inhibition activity. For example, notes thiazole derivatives’ antiviral potential, which can be correlated with substituent lipophilicity .

Q. What mechanistic insights explain sulfur cleavage during cyclization (e.g., in )?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Isotopic Labeling : Introduce ³⁴S to trace sulfur migration pathways.
  • Theoretical Studies : Perform DFT calculations to model transition states and identify key intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of similar compounds?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate compound-specific effects.
  • Meta-Analysis : Compare data across studies (e.g., ’s anticancer claims vs. ’s antiviral focus) to identify confounding factors like assay sensitivity .

Q. Why do solubility limitations (e.g., ’s triazole carboxamide) arise, and how can they be mitigated?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Modify the carboxamide to a more soluble ester or salt form for in vivo studies .

Methodological Tables

Parameter Optimized Conditions References
Cyclization SolventDMF with iodine/triethylamine
Reaction Temperature80–100°C (reflux)
Characterization Techniques¹H NMR, IR, MS
Bioactivity ScreeningEnzyme inhibition assays (IC₅₀ determination)

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